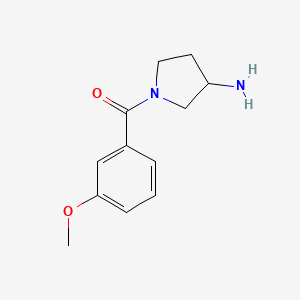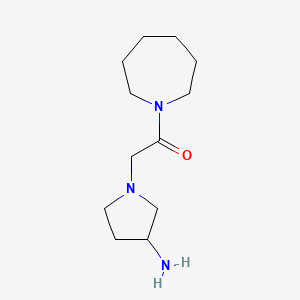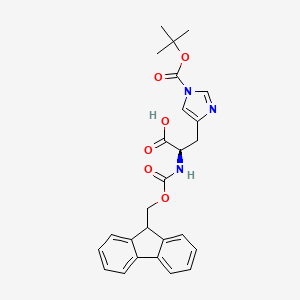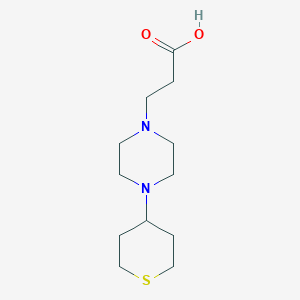
3-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propanoic acid
Vue d'ensemble
Description
3-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C12H22N2O2S and its molecular weight is 258.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structure Identification
- Synthesis of Anti-Malarial Agents : A study by Mi Sui-qing (2010) details the successful synthesis of a compound structurally similar to the one , demonstrating its potential in anti-malarial applications. The synthesis method is highlighted for its simplicity and high yield, which could be significant for developing derivatives for medical purposes (Mi Sui-qing, 2010).
Antidepressant Potential
- New Class of Antidepressants : L. Orus et al. (2002) describe new derivatives as potential antidepressant drugs, indicating the capacity of such compounds in dual-action serotonin regulation. This underscores the therapeutic potential of similar compounds in treating depression (L. Orus et al., 2002).
Chemical Reactions and Synthesis
- Rhodium(II) Acetate-Catalyzed Reactions : K. Yamagata et al. (2000) explore the synthesis of 2H-Thiopyrans, a crucial step in the formation of compounds like 3-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propanoic acid. The study provides insights into the regioselective synthesis process (K. Yamagata et al., 2000).
Resolution of Racemic Mixtures
- Racemate Resolution : T. Gizur et al. (1996) discuss the resolution of racemic mixtures of structurally similar compounds. This research could be relevant in purifying and isolating the enantiomers of such complex molecules for specific applications (T. Gizur et al., 1996).
Polyamide Synthesis
- Polyamides Containing Uracil and Adenine : M. Hattori and M. Kinoshita (1979) synthesized polyamides using a derivative similar to the compound , showing its utility in creating novel polymers with potential biomedical applications (M. Hattori and M. Kinoshita, 1979).
Mécanisme D'action
Target of Action
Some derivatives of tetrahydro-4h-thiopyran-4-ones have shown promise as inhibitors of phosphodiesterase and β-secretase bace1 .
Mode of Action
Biochemical Pathways
Tetrahydro-4h-thiopyran-4-ones, a key component of this compound, are valuable reagents for the preparation of stable free nitroxyl radicals, photosensitive semiconductors, electrochromic materials, synthetic juvenile hormones, pheromones, and polypropionate fragments .
Result of Action
Some derivatives of tetrahydro-4H-thiopyran-4-ones have been characterized with antitumor, antibacterial, antiparasitic, and antifungal activity . .
Analyse Biochimique
Biochemical Properties
3-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins and enzymes is primarily through binding interactions, which can lead to either inhibition or activation of these biomolecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . These interactions can result in enzyme inhibition or activation, depending on the nature of the binding. The compound has been found to inhibit enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function . Additionally, it can activate certain signaling pathways, thereby influencing cellular processes such as proliferation and apoptosis .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical and cellular effects . Its degradation products can also have significant biological activity, which needs to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound has been found to have beneficial effects on cellular function and metabolism . At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors that play key roles in these pathways, affecting the overall metabolic flux and metabolite levels . For instance, the compound has been found to inhibit enzymes involved in the glycolytic pathway, leading to changes in glucose metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments . For example, the compound has been found to accumulate in the mitochondria, where it exerts its effects on cellular metabolism .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it has been found to localize in the mitochondria, where it affects mitochondrial function and energy production .
Propriétés
IUPAC Name |
3-[4-(thian-4-yl)piperazin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2S/c15-12(16)1-4-13-5-7-14(8-6-13)11-2-9-17-10-3-11/h11H,1-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLIDGMBWGDCKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N2CCN(CC2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


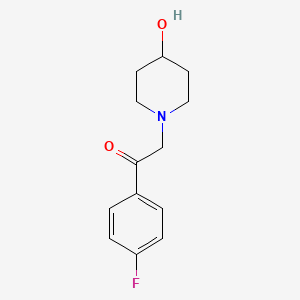
![N-{4-[2-(4-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride](/img/structure/B1466302.png)
![4-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466303.png)
![5-Nitro-2-[2-(2-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1466304.png)
![3-[(3,5-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1466305.png)
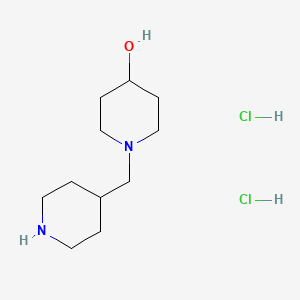
![3-[1-(4-Methylbenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B1466312.png)
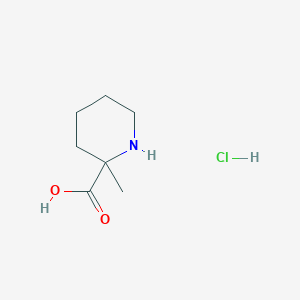
![[1-(3-phenoxypropyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466315.png)
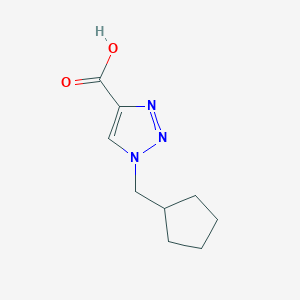
![1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B1466320.png)
